[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the aminopropyl and methanol groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with propylamine and formaldehyde can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. Techniques such as microwave-assisted synthesis and solid-phase reactions are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology: Its triazole ring can interact with various biological targets, making it a useful tool in biochemical assays .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in the development of new drugs for treating infections, inflammation, and cancer .
Industry: Industrially, this compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and photostabilizers .
Mechanism of Action
The mechanism of action of [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity. This compound can inhibit specific enzymes or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
[1,2,4-Triazole]: A basic triazole ring without additional functional groups.
[3-Amino-1,2,4-triazole]: Similar structure but lacks the aminopropyl and methanol groups.
[1,2,4-Triazole-3-thiol]: Contains a thiol group instead of an amino group.
Uniqueness: [5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol is unique due to its specific functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
[3-(1-aminopropyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C6H12N4O/c1-2-4(7)6-8-5(3-11)9-10-6/h4,11H,2-3,7H2,1H3,(H,8,9,10) |
InChI Key |
AZWOOACJEUPPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NNC(=N1)CO)N |
Origin of Product |
United States |
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